molecular formula C5H8O4S B2598406 Methyl 3-methanesulfonylprop-2-enoate CAS No. 247916-18-3

Methyl 3-methanesulfonylprop-2-enoate

Cat. No.: B2598406
CAS No.: 247916-18-3
M. Wt: 164.18
InChI Key: QCKCVRXPVXOUMD-ONEGZZNKSA-N
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Description

Methyl 3-methanesulfonylprop-2-enoate is an organic compound with the molecular formula C5H8O4S. It is characterized by the presence of a methanesulfonyl group attached to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methanesulfonylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methanesulfonylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methanesulfonylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methanesulfonylprop-2-enoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This property makes it useful in various biochemical applications .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (E)-3-methylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKCVRXPVXOUMD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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